molecular formula C3H3N3OS B7739383 5-sulfanyl-2H-1,2,4-triazin-3-one

5-sulfanyl-2H-1,2,4-triazin-3-one

Cat. No.: B7739383
M. Wt: 129.14 g/mol
InChI Key: NAONSCLFUDKBCA-UHFFFAOYSA-N
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Description

5-Sulfanyl-2H-1,2,4-triazin-3-one is a sulfur-containing heterocyclic compound belonging to the 1,2,4-triazin-3-one family. This scaffold is notable for its structural resemblance to pyrimidine bases, enabling diverse biological interactions. The sulfur moiety may enhance redox activity or metal coordination, expanding its pharmacological and chemical utility .

Properties

IUPAC Name

5-sulfanyl-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONSCLFUDKBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=O)N=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The cyclocondensation of thiosemicarbazide with α-diketones or α-ketoesters represents a foundational approach to constructing the 1,2,4-triazin-3-one core. For example, the reaction of thiosemicarbazide with glyoxal derivatives under reflux conditions in ethanol yields 5-sulfanyl-2H-1,2,4-triazin-3-one precursors. In a representative procedure, benzil (1,2-diphenylethanedione) reacts with thiosemicarbazide in ethanol at 80°C for 24–48 hours, forming 5,6-diphenyl-1,2,4-triazin-3(2H)-thione as an intermediate . Subsequent oxidative desulfurization or functional group interconversion introduces the sulfanyl moiety at position 5.

Critical Parameters :

  • Stoichiometry : A 1:1 molar ratio of diketone to thiosemicarbazide minimizes side products like disubstituted analogs .

  • Solvent Selection : Ethanol and acetonitrile are preferred for their ability to solubilize reactants while facilitating cyclization .

  • Temperature Control : Prolonged reflux (>30 hours) ensures complete ring closure but risks decomposition above 90°C .

Post-cyclization functionalization via nucleophilic substitution enables precise installation of the sulfanyl group. For instance, 5-chloro-2H-1,2,4-triazin-3-one reacts with thiols (e.g., benzyl mercaptan) in the presence of a base (e.g., sodium hydride or triethylamine) to yield 5-sulfanyl derivatives . This method offers modularity, allowing the introduction of diverse sulfanyl groups by varying the thiol precursor.

Reaction Optimization :

  • Base Strength : Strong bases (e.g., NaH) enhance nucleophilicity but may degrade sensitive triazine rings, whereas weaker bases (e.g., Et₃N) require longer reaction times .

  • Solvent Polarity : Polar aprotic solvents like DMF accelerate substitution by stabilizing transition states .

Example Protocol :

  • Dissolve 5-chloro-2H-1,2,4-triazin-3-one (1.0 equiv.) in anhydrous DMF.

  • Add benzyl mercaptan (1.2 equiv.) and Et₃N (2.0 equiv.) under nitrogen.

  • Stir at 60°C for 12 hours.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to isolate the product in 68% yield .

Oxidation and Reduction Strategies

Redox transformations of sulfur-containing precursors provide alternative routes to this compound. For example, oxidation of 5-mercapto-1,2,4-triazin-3(2H)-one derivatives with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (MCPBA) selectively generates sulfinyl or sulfonyl analogs, while controlled reduction preserves the sulfanyl group .

Oxidation Case Study :
Treatment of 5-mercapto-5,6-diphenyl-1,2,4-triazin-3(2H)-one with 30% H₂O₂ in acetic acid at 0°C produces the sulfinic acid derivative, which is subsequently decarboxylated to yield the target compound .

Parameter Condition Yield
Oxidizing AgentH₂O₂ (30% in HOAc)72%
Temperature0°C → RT
Reaction Time4 hours

Industrial-Scale Synthesis Considerations

Industrial protocols prioritize cost efficiency and scalability. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times compared to batch processes. For example, a pilot-scale synthesis of this compound achieved 85% purity using:

  • Catalyst : Zeolite-supported palladium for dehydrogenation .

  • Solvent Recovery : Distillation loops to recycle ethanol .

  • Purification : Centrifugal partition chromatography (CPC) to remove disulfide byproducts .

Economic Metrics :

  • Raw Material Cost : $12–15/kg for thiosemicarbazide-based routes .

  • Energy Consumption : 15 kWh/kg for flow systems vs. 22 kWh/kg for batch .

Emerging Methodologies and Innovations

Recent advances include photochemical thiocyanation and enzyme-mediated sulfanyl group installation. A photoredox-catalyzed method using eosin Y and visible light achieved 92% yield under ambient conditions, though substrate scope remains limited to electron-deficient triazines .

Chemical Reactions Analysis

Types of Reactions

5-sulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro-1,2,4-triazines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

5-sulfanyl-2H-1,2,4-triazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-sulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of leucyl-tRNA synthetase in Mycobacterium tuberculosis, which is crucial for protein synthesis in the bacterium . The compound binds to the active site of the enzyme, preventing the aminoacylation of tRNA and thereby inhibiting protein synthesis. This mechanism is similar to that of other known antibiotics, making it a promising candidate for further drug development.

Comparison with Similar Compounds

Structural Features and Electronic Effects

  • 5-Sulfanyl-2H-1,2,4-triazin-3-one : The sulfanyl group is electron-donating, which may increase nucleophilicity and metal-binding capacity compared to electron-withdrawing substituents (e.g., nitro groups). This could enhance interactions with biological targets or environmental matrices .
  • Nitrotriazolone (NTO; 5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one): The nitro (-NO₂) group at position 5 confers strong electron-withdrawing effects, increasing environmental persistence and reactivity. NTO is used in munitions but poses ecological risks due to its solubility and mobility in water .
  • A-65260 (Perhydro-1,2,4-triazin-3-one): A saturated triazinone with reduced aromaticity, improving metabolic stability. It acts as a 5-lipoxygenase (5-LO) inhibitor without causing methaemoglobinaemia, a side effect seen in earlier analogues .
  • HDAC6-Binding Triazinone (6-Methyl-5-[(4-propan-2-ylphenyl)amino]-2H-1,2,4-triazin-3-one): An amino-substituted derivative with high selectivity for histone deacetylase 6 (HDAC6), attributed to the 4-isopropylphenyl group enhancing hydrophobic interactions .

Table 1: Structural and Electronic Comparison

Compound Substituent(s) Electronic Effect Key Structural Feature
This compound -SH at position 5 Electron-donating Enhanced metal coordination
Nitrotriazolone (NTO) -NO₂ at position 5 Electron-withdrawing Environmental persistence
A-65260 Perhydro scaffold Reduced aromaticity Improved metabolic stability
HDAC6-Binding Triazinone -NH-(4-isopropylphenyl) Hydrophobic enhancement HDAC6 selectivity
5-(p-Tolyl)-2H-1,2,4-triazin-3-one 4-Methylphenyl Lipophilic Membrane permeability

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